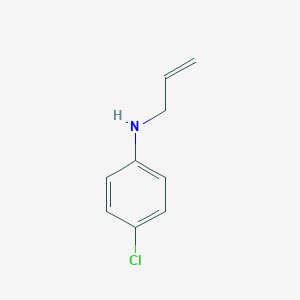

N-Allyl-4-chloroaniline

Descripción general

Descripción

N-Allyl-4-chloroaniline is an organic compound that belongs to the class of substituted anilines. It is characterized by the presence of an allyl group attached to the nitrogen atom of 4-chloroaniline.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyl-4-chloroaniline typically involves the allylation of 4-chloroaniline. One common method employs allyl bromide as the allylating agent and potassium carbonate as the base. The reaction can be conducted under conventional heating or using ultrasound-assisted synthesis to improve reaction rates and yields . The ultrasound-assisted method has been shown to significantly reduce reaction times while maintaining high yields of the desired monoallylated product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures efficient production with minimal byproduct formation. The choice of allylating agents and bases, as well as reaction parameters such as temperature and time, are carefully controlled to maximize yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

N-Allyl-4-chloroaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed for substitution reactions.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted anilines depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Key Reactions Involving N-Allyl-4-chloroaniline

- Allylation : The primary reaction involves the formation of this compound from 4-chloroaniline.

- Povarov Reaction : This compound can participate in reactions with cyclopentadiene to yield substituted tetrahydroquinolines .

- Mannich Reaction : It can react with aldehydes and cyclic ketones to produce β-amino carbonyl compounds, which have various biological activities .

Pharmaceutical Development

This compound is crucial in synthesizing pharmaceutical agents, particularly those containing indole and dihydroindole structures. These compounds are known for their diverse biological activities, including anti-inflammatory and antimicrobial properties .

Case Study:

A study highlighted its use in synthesizing novel benzylbenzenesulfonamide derivatives, showcasing its potential in developing drugs with therapeutic applications .

Agrochemical Production

In agriculture, this compound serves as an intermediate for producing various pesticides and herbicides. It contributes to the synthesis of compounds like pyraclostrobin, an important fungicide used in crop protection .

Table 1: Agrochemical Products Derived from this compound

| Product Name | Type | Application |

|---|---|---|

| Pyraclostrobin | Fungicide | Crop protection |

| Anilofos | Insecticide | Pest control |

| Monolinuron | Herbicide | Weed management |

Material Science

This compound is also explored in materials science for developing polymers and composites. Its ability to form oligomers through polymerization reactions opens avenues for creating advanced materials with tailored properties .

Environmental Impact and Biodegradation

Research has indicated that this compound can be biodegraded by specific microbial communities, which utilize it as a carbon and nitrogen source. This property is significant for bioremediation efforts aimed at cleaning contaminated sites .

Biodegradation Case Study:

Isolates such as Acinetobacter baumannii have demonstrated the capability to degrade this compound effectively, suggesting potential applications in environmental cleanup strategies .

Mecanismo De Acción

The mechanism of action of N-Allyl-4-chloroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The allyl group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in enzyme inhibition or activation, modulation of receptor activity, or other biochemical effects .

Comparación Con Compuestos Similares

Similar Compounds

4-Chloroaniline: Lacks the allyl group, making it less reactive in certain chemical transformations.

N-Allylaniline: Similar structure but without the chloro substituent, affecting its reactivity and applications.

4-Bromoaniline: Contains a bromine atom instead of chlorine, leading to different reactivity patterns.

Uniqueness

N-Allyl-4-chloroaniline is unique due to the presence of both the allyl and chloro groups, which confer distinct reactivity and versatility in chemical synthesis. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields .

Actividad Biológica

N-Allyl-4-chloroaniline is a synthetic compound derived from 4-chloroaniline through an allylation process. This compound has garnered attention in various fields, particularly in medicinal chemistry and environmental science, due to its potential biological activities and implications for human health and ecological safety.

This compound has the molecular formula C₉H₁₀ClN and a molecular weight of approximately 169.64 g/mol. It is characterized by the presence of a chloro group and an allyl substituent on the aniline structure, which contribute to its reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. In a study assessing various derivatives of 4-chloroaniline, it was found that certain modifications, including allylation, enhanced the compound's efficacy against specific bacterial strains. The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways .

Toxicological Implications

The biological activity of this compound is not limited to beneficial effects; it also raises significant toxicological concerns. Studies have shown that exposure to 4-chloroaniline and its derivatives can lead to adverse health effects, including:

- Carcinogenicity : Evidence suggests that chlorinated anilines may possess carcinogenic properties, raising concerns about long-term exposure in occupational settings .

- Genotoxicity : The compound has been implicated in genotoxic effects, potentially leading to mutations or DNA damage in exposed cells .

- Reproductive Toxicity : Some studies indicate that exposure may adversely affect reproductive health, although specific data on this compound is limited .

Environmental Impact

This compound, like its precursor 4-chloroaniline, poses environmental risks due to its persistence and potential for bioaccumulation. It has been identified as a pollutant in agricultural runoff and industrial effluents. Microbial degradation studies have shown that certain bacteria can utilize 4-chloroaniline as a carbon source, suggesting potential bioremediation pathways for contaminated sites .

Case Study 1: Antimicrobial Efficacy

A factorial study evaluated the antimicrobial activity of this compound against several bacterial strains. The results indicated significant inhibition zones compared to controls, highlighting its potential as an antibacterial agent. The study utilized various concentrations to determine the minimum inhibitory concentration (MIC), which was found to be effective at low micromolar levels.

| Bacterial Strain | MIC (µM) | Inhibition Zone (mm) |

|---|---|---|

| Escherichia coli | 25 | 15 |

| Staphylococcus aureus | 10 | 20 |

| Pseudomonas aeruginosa | 50 | 10 |

Case Study 2: Toxicological Assessment

A comprehensive toxicological assessment was conducted to evaluate the effects of this compound on mammalian cell lines. The study measured cell viability using MTT assays and found that concentrations above 100 µM significantly reduced cell viability, indicating cytotoxic effects.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 50 | 90 |

| 100 | 60 |

| 200 | 30 |

Propiedades

IUPAC Name |

4-chloro-N-prop-2-enylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN/c1-2-7-11-9-5-3-8(10)4-6-9/h2-6,11H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFBBLCDOQHNWPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10291104 | |

| Record name | N-Allyl-4-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10291104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13519-80-7 | |

| Record name | NSC73155 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73155 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Allyl-4-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10291104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.